
Kira8 (Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kira8 (Hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .
Industrial Production Methods
Industrial production methods for Kira8 (Hydrochloride) are not publicly disclosed. it is known that the compound is produced under stringent conditions to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Kira8 (Hydrochloride) primarily undergoes:
Substitution Reactions: These involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in reactions involving Kira8 (Hydrochloride) include various solvents like dimethyl sulfoxide (DMSO) and ethanol. Reaction conditions often involve controlled temperatures and pH adjustments .
Major Products Formed
The major products formed from reactions involving Kira8 (Hydrochloride) depend on the specific reagents and conditions used. Typically, these reactions aim to modify the compound for specific research applications .
Applications De Recherche Scientifique
Kira8 (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of IRE1α inhibitors.
Biology: Employed in research on cellular stress responses and protein folding diseases.
Medicine: Investigated for its potential therapeutic effects in diseases like multiple myeloma and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the UPR pathway.
Mécanisme D'action
Kira8 (Hydrochloride) exerts its effects by allosterically inhibiting the RNase activity of IRE1α. This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, thereby reducing the UPR. The compound also blocks IRE1α oligomerization and reduces apoptosis driven by IRE1α .
Comparaison Avec Des Composés Similaires
Similar Compounds
KIRA6: Another IRE1α inhibitor with similar properties but less potency compared to Kira8 (Hydrochloride).
4μ8C: An effective and specific IRE1 RNase inhibitor with an IC50 of 76 nM.
MKC8866: A selective IRE1 RNase inhibitor used in cancer research.
Uniqueness
Kira8 (Hydrochloride) is unique due to its high potency and selectivity for IRE1α. It has a lower IC50 value compared to other similar compounds, making it a more effective inhibitor .
Propriétés
Formule moléculaire |
C31H30Cl2N6O3S |
|---|---|
Poids moléculaire |
637.6 g/mol |
Nom IUPAC |
2-chloro-N-[6-methyl-5-[3-[2-[[(3R)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m1./s1 |
Clé InChI |
CNWIPRHGMZTPSB-ZMBIFBSDSA-N |
SMILES isomérique |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@@H]6CCCNC6.Cl |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


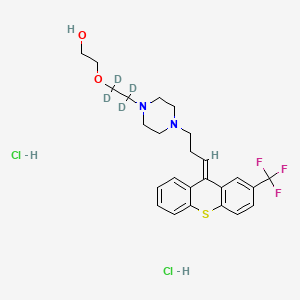
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
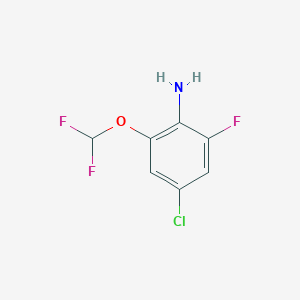

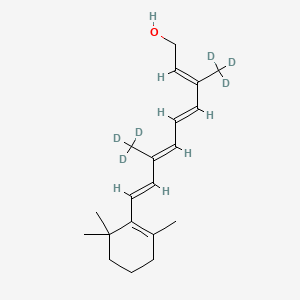
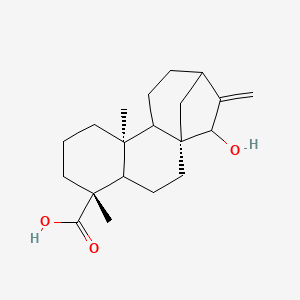
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)


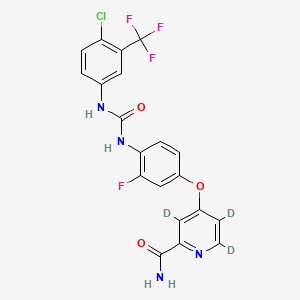
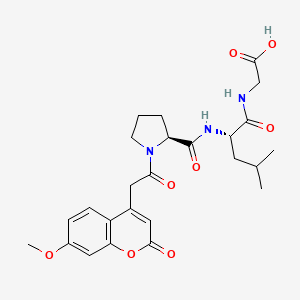
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)
![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
